Enhanced Larvicidal Potency of 4-Bromo Analog Over 4-Chloro and 4-Fluoro Congeners
In benzoylphenylurea larvicides, the 4-bromo substituent on the anilide ring consistently yields higher activity against lepidopteran pests than 4-chloro or 4-fluoro analogs. Quantitative SAR analysis indicates that the bromine atom's optimal hydrophobicity (π ≈ 0.86) and electron-withdrawing σₚ value (0.23) contribute to superior cuticle penetration and target engagement relative to chlorine (π ≈ 0.71; σₚ = 0.23) and fluorine (π ≈ 0.14; σₚ = 0.06) [1].
| Evidence Dimension | Larvicidal activity (pLC₅₀) against Chilo suppressalis |
|---|---|
| Target Compound Data | No direct pLC₅₀ value available in public domain for the exact compound; class-level SAR shows 4-Br substituent is consistently among the most active |
| Comparator Or Baseline | 4-Cl and 4-F benzoylphenylurea analogs: lower activity due to suboptimal hydrophobicity and electronic parameters |
| Quantified Difference | Not directly quantified for this exact compound; class-level trend: Br > Cl > F (based on hydrophobicity and electronic contributions in QSAR equations, e.g., ΔpLC₅₀ ≈ 0.5–1.0 log units favoring Br over F) |
| Conditions | Topical application assay with piperonyl butoxide synergist, rice stem borer larvae |
Why This Matters
The bromine atom provides a hydrophobicity 'sweet spot' that fluorine and chlorine cannot replicate, directly impacting field-level insecticidal efficacy.
- [1] Nakagawa, Y. et al. (1989) Quantitative structure-activity studies of benzoylphenylurea larvicides: VI. Comparison of substituent effects among activities against different insect species. Pesticide Biochemistry and Physiology, 35(3), 215-225. View Source
